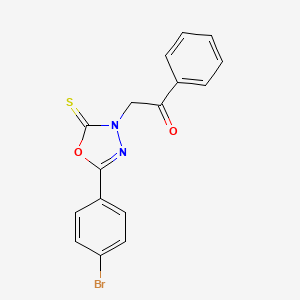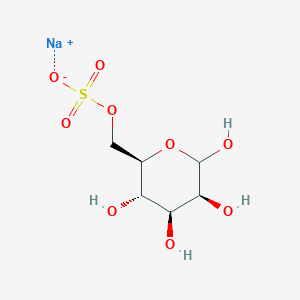
D-Mannose-6-O-sulphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-6-O-sulphate sodium salt: is a chemically modified form of mannose, a naturally occurring sugar. This compound is characterized by the addition of a sulfate group at the 6-position of the mannose molecule, which enhances its chemical reactivity and solubility in water . It is commonly used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-6-O-sulphate sodium salt typically involves the sulfation of D-mannose. One common method includes the reaction of D-mannose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective sulfation at the 6-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reactant flow rates .
Análisis De Reacciones Químicas
Types of Reactions
D-Mannose-6-O-sulphate sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to D-mannose or other reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield D-mannonic acid, while reduction can regenerate D-mannose .
Aplicaciones Científicas De Investigación
D-Mannose-6-O-sulphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in the analysis of sulfated sugars and glycosaminoglycans.
Biology: This compound is utilized in studies of cellular metabolism and glycosylation processes.
Medicine: It has potential therapeutic applications in the treatment of urinary tract infections and other conditions where mannose metabolism is involved.
Industry: This compound is used in the production of biodegradable polymers and other environmentally friendly materials
Mecanismo De Acción
The mechanism by which D-Mannose-6-O-sulphate sodium salt exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to mannose receptors on cell surfaces, influencing cellular uptake and metabolism. The sulfate group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
D-Mannose: The parent compound, which lacks the sulfate group.
D-Glucose-6-O-sulphate sodium salt: A similar compound where glucose is sulfated instead of mannose.
D-Galactose-6-O-sulphate sodium salt: Another analog with galactose as the base sugar.
Uniqueness
D-Mannose-6-O-sulphate sodium salt is unique due to its specific sulfation at the 6-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it more versatile in various applications compared to its non-sulfated counterparts .
Propiedades
Fórmula molecular |
C6H11NaO9S |
|---|---|
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1 |
Clave InChI |
MKFZWUBBFWXXKZ-XXIBIAAKSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
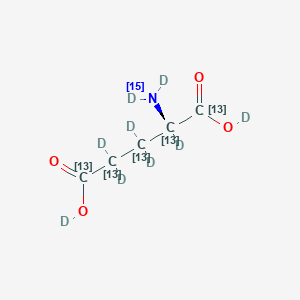
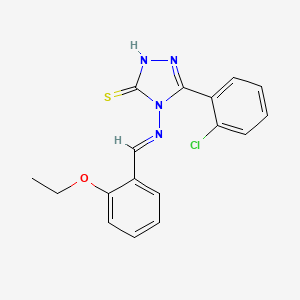

![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)


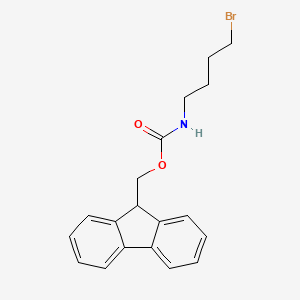


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)
